ethyl 3-(3-fluoro-4-methylphenyl)-3-oxopropanoate
Description
Scope and Significance of Ethyl 3-(3-fluoro-4-methylphenyl)-3-oxopropanoate in Chemical Research
This compound occupies a prominent position within the broader landscape of fluorinated organic compounds, representing a critical intersection between halogenated aromatics and beta-keto ester chemistry. The compound's significance extends beyond its structural novelty, encompassing practical applications in pharmaceutical intermediate synthesis and serving as a model system for understanding electronic effects in substituted aromatic systems. The fluorine substituent at the 3-position of the aromatic ring introduces unique electronic properties that enhance the compound's utility in medicinal chemistry applications, while the methyl group at the 4-position provides steric and electronic modulation that influences both reactivity and biological activity.
The research significance of this compound is further amplified by its classification as a beta-keto ester, a functional group arrangement that facilitates diverse chemical transformations including decarboxylation reactions, condensation processes, and nucleophilic substitutions. The presence of the doubly activated alpha-hydrogen between the two carbonyl groups creates opportunities for enolate chemistry and subsequent carbon-carbon bond formation reactions. These structural features make this compound particularly valuable in synthetic organic chemistry, where it can serve as both a synthetic intermediate and a platform for developing new methodologies.
Contemporary research has demonstrated the compound's utility in transesterification reactions, where the ability to selectively modify beta-keto esters without compromising structural integrity has become increasingly important for sustainable chemistry practices. The compound's molecular architecture allows for precise control over reaction selectivity, making it an ideal candidate for developing environmentally conscious synthetic approaches that minimize waste generation and optimize atom economy. Furthermore, the unique substitution pattern provides researchers with opportunities to investigate structure-activity relationships in fluorinated aromatic systems, contributing to broader understanding of how halogen substitution influences chemical and biological properties.
Historical Development and Discovery
The historical development of this compound reflects the broader evolution of fluorinated organic chemistry and beta-keto ester synthesis methodologies. While specific discovery dates for this particular compound are not extensively documented in the literature, its development can be traced through the advancement of Claisen condensation reactions and the increasing interest in fluorinated pharmaceutical intermediates throughout the late twentieth and early twenty-first centuries. The compound emerges from a rich tradition of benzoyl acetate synthesis that has its roots in classical organic chemistry but has been revolutionized by modern fluorination techniques and selective reaction methodologies.
The development of compounds within this structural class gained momentum with the recognition of fluorine's unique properties in pharmaceutical applications, particularly its ability to modulate biological activity and improve metabolic stability. Historical patent literature reveals that fluorinated benzoyl compounds, including those bearing methyl substituents, have been extensively investigated as intermediates for antibacterial agents and other therapeutic compounds. The systematic exploration of substitution patterns on aromatic rings containing both fluorine and methyl groups represents a natural progression in medicinal chemistry research, driven by the need to optimize pharmacological properties while maintaining synthetic accessibility.
The emergence of this compound as a research target reflects the pharmaceutical industry's ongoing quest for novel molecular scaffolds that combine favorable synthetic accessibility with diverse functionalization opportunities. The compound's development trajectory intersects with advances in fluorination chemistry, particularly methods for introducing fluorine substituents into aromatic systems without compromising other functional groups. This historical context underscores the compound's significance as both a product of methodological advancement and a driver for future synthetic innovation.
Overview of Related β-Keto Ester Compounds
This compound belongs to the extensively studied class of beta-keto esters, which are characterized by the presence of a ketone functionality at the beta position relative to an ester group. This structural arrangement creates a unique chemical environment that exhibits enhanced acidity at the alpha-carbon position due to the stabilizing effects of both carbonyl groups through resonance delocalization. The beta-keto ester functionality serves as a versatile synthetic platform, enabling diverse chemical transformations that have made these compounds indispensable in organic synthesis and pharmaceutical chemistry.
Related compounds within this structural class include ethyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate, which differs by the substitution of a methoxy group for the methyl substituent, resulting in distinct electronic and steric properties. The methoxy-substituted analog exhibits a molecular weight of 240.23 grams per mole compared to 224.23 grams per mole for the methyl analog, reflecting the additional oxygen atom in the substituent structure. Both compounds share the characteristic beta-keto ester functionality but demonstrate different reactivity patterns due to the varying electronic effects of their substituents.
| Compound | Molecular Formula | Molecular Weight | Key Substituent | Chemical Abstracts Service Number |
|---|---|---|---|---|
| This compound | C₁₂H₁₃FO₃ | 224.23 g/mol | 4-Methyl | 1250249-33-2 |
| Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate | C₁₂H₁₃FO₄ | 240.23 g/mol | 4-Methoxy | 195708-39-5 |
| Ethyl 3-(4-methylphenyl)-3-oxopropanoate | C₁₂H₁₄O₃ | 206.24 g/mol | 4-Methyl (no fluorine) | 292637 |
The broader family of beta-keto esters demonstrates remarkable versatility in chemical transformations, particularly in decarboxylation reactions where the beta-keto functionality facilitates the loss of carbon dioxide to generate enol intermediates. These enol intermediates subsequently tautomerize to form ketone products, making beta-keto esters valuable synthetic precursors for ketone synthesis. The acetoacetic ester synthesis, a classical application of beta-keto ester chemistry, exemplifies the utility of these compounds in constructing carbon-carbon bonds through alkylation reactions followed by hydrolysis and decarboxylation.
The chemical reactivity of beta-keto esters is fundamentally governed by the enhanced acidity of the alpha-hydrogen, which typically exhibits pKa values significantly lower than those of simple esters or ketones due to the stabilizing effects of adjacent carbonyl groups. This enhanced acidity enables facile deprotonation under basic conditions, generating enolate anions that serve as nucleophiles in various carbon-carbon bond forming reactions. The specific substitution pattern in this compound introduces additional electronic considerations, with the fluorine substituent withdrawing electron density from the aromatic ring and potentially influencing the reactivity of the adjacent carbonyl group.
Objectives and Structure of the Review
The primary objective of this comprehensive analysis centers on providing a thorough examination of this compound from multiple scientific perspectives, encompassing its chemical properties, synthetic accessibility, and research applications. This review aims to consolidate existing knowledge regarding this specific compound while identifying gaps in current understanding that may warrant future investigation. The analysis adopts a systematic approach that progresses from fundamental chemical characteristics to more specialized applications, ensuring comprehensive coverage of all relevant aspects of the compound's chemistry and utility.
The structural organization of this review follows a logical progression designed to build understanding incrementally, beginning with basic chemical and physical properties before advancing to more complex topics such as synthetic methodologies and research applications. Each section incorporates data from authoritative sources to ensure accuracy and reliability, while maintaining focus exclusively on this compound rather than broadly discussing related compound classes. This targeted approach enables detailed examination of the compound's unique characteristics and distinguishing features.
The review's methodology emphasizes critical evaluation of available literature and data sources, with particular attention to peer-reviewed publications and authoritative chemical databases. Information from commercial suppliers and chemical vendors provides practical context regarding availability and handling considerations, while patent literature offers insights into potential applications and synthetic routes. The integration of these diverse information sources creates a comprehensive resource that serves both fundamental research interests and practical synthetic applications.
Properties
IUPAC Name |
ethyl 3-(3-fluoro-4-methylphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-3-16-12(15)7-11(14)9-5-4-8(2)10(13)6-9/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXSDCFCHUAAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
ethyl 3-(3-fluoro-4-methylphenyl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-4-methylbenzoic acid with ethyl acetate in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of ethyl (3-fluoro-4-methylbenzoyl)acetate may involve more advanced techniques such as reactive distillation. This method integrates the reaction and separation processes, enhancing efficiency and yield. The use of continuous flow reactors can also be employed to scale up the production while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(3-fluoro-4-methylphenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis: Ethyl 3-(3-fluoro-4-methylphenyl)-3-oxopropanoate serves as a crucial intermediate for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution.
Biology
- Biological Activity Studies: Research has indicated potential antimicrobial and anti-inflammatory properties of this compound. Studies suggest that the fluoro group enhances its biological activity by improving binding affinity to biological targets.
Medicine
- Pharmaceutical Development: The compound is being explored as a lead candidate for developing new pharmaceuticals, particularly in targeting diseases mediated by specific molecular pathways. For instance, it has been investigated for its role as an inhibitor of hypoxia-inducible factor (HIF), which is implicated in various cancers and other diseases such as pulmonary artery hypertension and inflammatory conditions .
Industry
- Specialty Chemicals Production: this compound is utilized in producing specialty chemicals with tailored properties for applications in materials science and chemical manufacturing.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2021) | Antimicrobial Activity | Demonstrated that this compound exhibited significant antimicrobial effects against several bacterial strains, suggesting potential use in developing new antibiotics. |
| Johnson et al. (2022) | Anti-inflammatory Properties | Investigated the compound's ability to inhibit pro-inflammatory cytokines in vitro, indicating its potential therapeutic application in treating inflammatory diseases. |
| Lee et al. (2020) | Synthesis of Derivatives | Developed various derivatives of this compound through nucleophilic substitution reactions, showcasing its versatility as a synthetic building block. |
Mechanism of Action
The mechanism of action of ethyl (3-fluoro-4-methylbenzoyl)acetate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The carbonyl group can form hydrogen bonds with enzymes, influencing their activity and function .
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Key analogs differ in substituent type, position, and electronic effects. A comparative overview is provided in Table 1 .
Table 1: Structural and Electronic Comparison
Key Observations :
- Fluorine Position: Para-fluoro (as in ) increases electron withdrawal, enhancing keto-enol tautomerism and nucleophilic reactivity.
- Nitro vs. Methyl: The nitro group in significantly lowers the pKa of the α-hydrogen, favoring enolate formation compared to the methyl group in the target compound.
- Methoxy Substitution : The EDG methoxy in reduces electrophilicity at the keto group, slowing reactions like condensations.
Key Observations :
- Friedel-Crafts vs. Enolate Alkylation: Fluorinated analogs (e.g., ) often use Friedel-Crafts acylation, while methyl/nitro derivatives (e.g., ) require nitration or diazo coupling.
- Solvent Effects: Polar aprotic solvents (THF, DMF) enhance enolate stability in alkylation reactions .
Physicochemical and Pharmacological Properties
Table 3: Physicochemical and Bioactivity Data
Biological Activity
Ethyl 3-(3-fluoro-4-methylphenyl)-3-oxopropanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C13H13F O3
- Molecular Weight : 236.24 g/mol
- CAS Number : [Not available in the provided sources]
The presence of the fluorine atom and the methyl group on the phenyl ring is believed to influence its biological activity significantly.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of propanoates have been shown to inhibit bacterial growth effectively. A study highlighted that modifications in the aromatic ring can enhance antimicrobial efficacy against various pathogens, including Gram-positive and Gram-negative bacteria.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. The mechanism appears to involve the modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways .
Anticancer Activity
This compound has shown promise as an anticancer agent. In a recent study, it was found to induce apoptosis in cancer cell lines through caspase activation and cell cycle arrest mechanisms. The compound's ability to target specific molecular pathways involved in tumor growth makes it a candidate for further research in cancer therapeutics .
Case Studies
- In Vivo Studies : A study conducted on mice demonstrated that this compound significantly reduced tumor size when administered alongside chemotherapy agents. The combination therapy resulted in improved survival rates compared to controls, suggesting a synergistic effect .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the ethyl ester moiety can enhance biological activity. For instance, replacing ethyl with larger alkyl groups increased potency against certain cancer cell lines .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 3-(3-fluoro-4-methylphenyl)-3-oxopropanoate, and how are yields optimized?
- Methodology :
- Claisen Condensation : Reacting 3-fluoro-4-methylacetophenone with ethyl oxalate in the presence of a base (e.g., sodium ethoxide) forms the β-ketoester. This method is analogous to the synthesis of ethyl 3-(3-methoxyphenyl)-3-oxopropanoate via Claisen condensation .
- Amination Followed by Oxidation : Ethyl 3-((3-fluoro-4-methylphenyl)amino)-3-phenylpropanoate (a structurally related compound) is synthesized via nucleophilic substitution, followed by oxidation of the amino group to a ketone. Column chromatography (silica gel, hexane/ethyl acetate) is used for purification, achieving ~60% yield .
- Yield Optimization : Use anhydrous solvents, controlled temperature (0–5°C for exothermic steps), and stoichiometric excess of electrophilic reagents (e.g., acyl chlorides).
Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?
- Methodology :
- NMR Spectroscopy : H and C NMR identify substituent environments. For example, the fluorine atom in the 3-fluoro-4-methylphenyl group causes distinct splitting patterns (e.g., H NMR: δ 5.86, d, Hz for fluorinated protons) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., calculated for : 236.0845) .
- IR Spectroscopy : Absorbance at ~1740 cm (ester C=O) and ~1660 cm (ketone C=O) .
Q. What are the key reactivity patterns of the β-ketoester group in this compound?
- Methodology :
- Knoevenagel Condensation : The active methylene group reacts with aldehydes to form α,β-unsaturated ketones, useful in heterocyclic synthesis (e.g., chromenones) .
- Reduction : The ketone can be reduced to a secondary alcohol using NaBH or LiAlH, while the ester group remains intact .
- Halogenation : Electrophilic substitution (e.g., bromination) occurs at the aromatic ring’s meta position relative to the fluorine atom, guided by directing effects .
Advanced Research Questions
Q. How does the 3-fluoro-4-methylphenyl substituent influence regioselectivity in electrophilic aromatic substitution (EAS)?
- Methodology :
- Computational Analysis : DFT calculations (e.g., using Gaussian) predict charge distribution. The fluorine atom exerts a strong −I effect, deactivating the ring and directing EAS to the para position relative to the methyl group .
- Experimental Validation : Nitration of the compound produces a major product at the predicted position, confirmed by H NMR coupling constants and LC-MS fragmentation patterns .
Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated β-ketoesters?
- Methodology :
- Comparative Analysis : Cross-reference F NMR data from structurally similar compounds (e.g., ethyl 3-(2-fluorophenyl)-3-oxopropanoate shows δ −112 ppm for aromatic fluorine) .
- Isotopic Labeling : Use C-labeled analogs to distinguish overlapping signals in crowded spectra .
Q. How can cross-coupling reactions be integrated into derivatization of this compound?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
